2,4-dichloro-5-(diethylsulfamoyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide
Description
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound is characterized by its unique structure, which includes a benzamide core substituted with dichloro, diethylamino, and sulfonyl groups, as well as a pyrazolyl moiety.
Properties
Molecular Formula |
C22H24Cl2N4O3S |
|---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
2,4-dichloro-5-(diethylsulfamoyl)-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]benzamide |
InChI |
InChI=1S/C22H24Cl2N4O3S/c1-4-28(5-2)32(30,31)21-10-18(19(23)11-20(21)24)22(29)26-17-12-25-27(14-17)13-16-9-7-6-8-15(16)3/h6-12,14H,4-5,13H2,1-3H3,(H,26,29) |
InChI Key |
JURAJIPKCBPVFR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=CN(N=C2)CC3=CC=CC=C3C)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the chlorination of a benzamide derivative to introduce the dichloro groups at the 2 and 4 positions.
Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction using diethylamine.
Sulfonylation: The sulfonyl group is added via a sulfonyl chloride reagent under basic conditions.
Attachment of the Pyrazolyl Moiety: The final step involves the coupling of the pyrazolyl moiety to the benzamide core through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Pharmaceuticals: It is used as a lead compound in drug discovery and development programs.
Industrial Chemistry: The compound is utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: These compounds share a similar benzamide core and exhibit comparable biological activities.
Thiazole Derivatives: Compounds containing thiazole rings also show diverse biological activities and can be compared based on their structural similarities and functional properties.
Uniqueness
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE is unique due to its specific combination of functional groups and its potential for targeted therapeutic applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
